molecular formula C13H9BrO3 B11836154 8-(Bromomethyl)-4-methyl-2H-furo[2,3-h][1]benzopyran-2-one CAS No. 139395-82-7

8-(Bromomethyl)-4-methyl-2H-furo[2,3-h][1]benzopyran-2-one

Cat. No.: B11836154
CAS No.: 139395-82-7
M. Wt: 293.11 g/mol
InChI Key: MJBQOIZNCDJDLW-UHFFFAOYSA-N
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Description

8-(BROMOMETHYL)-4-METHYL-2H-FURO[2,3-H]CHROMEN-2-ONE is a synthetic organic compound belonging to the class of furochromenes This compound is characterized by a bromomethyl group attached to the furochromene core, which imparts unique chemical properties and reactivity

Preparation Methods

The synthesis of 8-(BROMOMETHYL)-4-METHYL-2H-FURO[2,3-H]CHROMEN-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methylcoumarin with bromoacetaldehyde in the presence of a base, followed by cyclization to form the furochromene ring. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reaction .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group (–CH<sub>2</sub>Br) at position 8 serves as a primary reactive site for nucleophilic substitutions. This moiety undergoes displacement with nucleophiles such as amines, thiols, or alkoxides under mild conditions .

Example Reaction Pathway :

text
8-(Bromomethyl)-4-methyl-2H-furo[2,3-h][1]benzopyran-2-one + Nu⁻ → 8-(Nu-methyl)-4-methyl-2H-furo[2,3-h][1]benzopyran-2-one + Br⁻

Key Conditions :

  • Solvents: DMF, THF, or MeCN

  • Bases: K<sub>2</sub>CO<sub>3</sub>, Et<sub>3</sub>N

  • Temperature: 25–60°C

Cyclization and Annulation Reactions

The furocoumarin core enables participation in multicomponent reactions (MCRs). For example, rhodium(III)-catalyzed C–H activation with sulfoxonium ylides or hydroquinone derivatives can yield polycyclic structures .

Documented Analog Synthesis :
In a related system, 4-hydroxycoumarin reacted with sulfoxonium ylide 5 and hydroquinone 6 under Rh(III) catalysis to form 8-hydroxy-4H-furo[2,3-c]benzopyran-4-one (7 ) (yield: 62–68%) .

Base-Induced Elimination

Under strongly basic conditions (e.g., NaOH, KOH), the bromomethyl group may undergo elimination to form a methylene (–CH<sub>2</sub>–) bridge or alkene .

Proposed Pathway :

text
This compound + Base → 8-Methylene-4-methyl-2H-furo[2,3-h][1]benzopyran-2-one + HBr

Functionalization of the Coumarin Core

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that 8-(Bromomethyl)-4-methyl-2H-furo[2,3-h] benzopyran-2-one exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that the compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential for development as a natural antimicrobial agent.

Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies indicate that it can induce apoptosis in cancer cells, particularly in breast and colon cancer cell lines. The mechanism appears to involve modulation of signaling pathways related to cell survival and death, leading to decreased cell viability and increased apoptotic markers.

Material Science Applications

Fluorescent Materials and Sensors
Due to its unique photophysical properties, 8-(Bromomethyl)-4-methyl-2H-furo[2,3-h] benzopyran-2-one is utilized in the development of fluorescent materials and sensors. The compound's ability to absorb light and re-emit it at different wavelengths makes it suitable for applications in bioimaging and environmental sensing.

Biological Research Applications

Biochemical Probes
In biological research, this compound serves as a probe in biochemical assays to study enzyme activities and protein interactions. Its bromomethyl group can form covalent bonds with nucleophilic sites in proteins, which is crucial for understanding enzyme mechanisms and developing inhibitors.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli
AnticancerInduces apoptosis in breast and colon cancer cells
Fluorescent PropertiesUsed in bioimaging and environmental sensors
Enzyme InteractionServes as a probe for studying enzyme activities

Detailed Research Findings

  • Antimicrobial Studies : In laboratory settings, the compound was tested against various pathogens, demonstrating significant inhibition zones compared to control substances.
  • Cancer Cell Line Studies : The compound was tested on several cancer cell lines where results indicated a dose-dependent decrease in cell proliferation.
  • Fluorescent Sensor Development : Studies highlighted the compound's suitability for creating sensors due to its photophysical properties.

Mechanism of Action

The biological activity of 8-(BROMOMETHYL)-4-METHYL-2H-FURO[2,3-H]CHROMEN-2-ONE is attributed to its ability to interact with cellular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. Additionally, the furochromene core can intercalate with DNA, disrupting cellular processes and leading to cytotoxic effects .

Comparison with Similar Compounds

Similar compounds to 8-(BROMOMETHYL)-4-METHYL-2H-FURO[2,3-H]CHROMEN-2-ONE include other bromomethyl-substituted furochromenes and coumarins. These compounds share similar structural features but differ in their biological activities and chemical reactivity. For example:

Biological Activity

8-(Bromomethyl)-4-methyl-2H-furo[2,3-h] benzopyran-2-one, also known by its CAS number 139395-82-7, is a compound belonging to the class of furocoumarins. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.

PropertyValue
Chemical Formula C13H9BrO3
Molecular Weight 293.113 g/mol
CAS Number 139395-82-7
Melting Point Not available

Antioxidant Activity

Research has shown that compounds similar to 8-(Bromomethyl)-4-methyl-2H-furo[2,3-h] benzopyran-2-one exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. A study involving coumarin derivatives indicated that they can effectively scavenge free radicals and enhance cellular antioxidant defenses .

Anti-inflammatory Activity

The anti-inflammatory potential of furocoumarins has been documented in various studies. For instance, certain coumarin derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) in vitro. This suggests that 8-(Bromomethyl)-4-methyl-2H-furo[2,3-h] benzopyran-2-one may also possess similar properties, contributing to its therapeutic potential in inflammatory diseases .

Anticancer Properties

Furocoumarins have been studied for their anticancer effects, particularly their ability to induce apoptosis in cancer cells. A study highlighted that specific coumarin derivatives could inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis through mitochondrial pathways. The structure-activity relationship indicates that modifications on the coumarin scaffold can enhance these effects .

Case Studies

  • Study on Antioxidant Activity : A comparative analysis of several coumarins revealed that those with bromine substitutions exhibited enhanced radical scavenging activity compared to their non-brominated counterparts. This supports the hypothesis that bromination may increase the electron-donating ability of the compound, thereby enhancing its antioxidant capacity.
  • Anti-inflammatory Effects : In an animal model of colitis, treatment with a furocoumarin derivative resulted in decreased levels of inflammatory markers such as myeloperoxidase and cytokines. These findings suggest a potential application for 8-(Bromomethyl)-4-methyl-2H-furo[2,3-h] benzopyran-2-one in managing inflammatory bowel diseases.
  • Anticancer Activity : In vitro studies demonstrated that furocoumarins could inhibit the growth of human promyelocytic leukemia cells (HL-60) by inducing differentiation into mature monocytes/macrophages. This mechanism highlights the therapeutic potential of furocoumarins in hematological malignancies .

Q & A

Basic Questions

Q. What are the common synthetic routes for 8-(Bromomethyl)-4-methyl-2H-furo[2,3-h][1]benzopyran-2-one, and how can reaction conditions be optimized?

  • Answer: The synthesis typically involves alkylation and cyclization steps. For example, benzofuran derivatives can be synthesized using NaH as a base in THF to promote deprotonation and nucleophilic substitution (e.g., alkylation of phenolic intermediates). Optimization includes adjusting reaction temperature (0°C to room temperature), solvent polarity, and catalyst loading. Cyclization with acids (e.g., HCl in acetic acid) is critical for forming the fused furobenzopyranone core .

Q. How is the structure of this compound characterized using spectroscopic methods?

  • Answer: Key techniques include:

  • 1H NMR : To identify protons on the bromomethyl group (~δ 4.5–5.0 ppm for CH2Br) and aromatic protons.
  • IR Spectroscopy : Detection of carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) groups.
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for related benzopyran-2-one derivatives .

Q. What in vitro assays are used to evaluate the compound’s biological activity?

  • Answer: Antifungal and antibacterial assays are common. For example:

  • Antifungal : Test against Aspergillus awamori and Sclerotium rolfsii at concentrations of 10–200 µg/mL, using agar dilution or microbroth dilution methods.
  • Antibacterial : Assess inhibition of Bacillus species via zone-of-inhibition assays. Include positive controls (e.g., fluconazole) and solvent controls .

Q. What are the solubility and stability considerations for this compound under experimental conditions?

  • Answer: The compound is typically soluble in polar aprotic solvents (e.g., DMSO, THF) but has limited aqueous solubility. Stability studies should monitor degradation under UV light (due to the benzopyranone core) and acidic/basic conditions. Storage at –20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Answer: Discrepancies in NMR or mass spectra can arise from tautomerism or dimerization. Use complementary methods:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., exact mass for C13H11BrO3).
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions.
  • Computational Modeling : Predicts stable conformers and validates spectral assignments .

Q. How does the bromomethyl group influence biological activity compared to chloro- or nitro-substituted analogs?

  • Answer: The bromomethyl group enhances electrophilicity, facilitating covalent interactions with biological targets (e.g., enzyme active sites). In antifungal studies, bromo-substituted derivatives showed superior activity to chloro analogs but lower than nitro derivatives, likely due to differences in electron-withdrawing effects and steric hindrance .

Q. What are the challenges in achieving regioselective functionalization of the furobenzopyranone core?

  • Answer: Competing reaction pathways (e.g., electrophilic substitution at C-8 vs C-9) complicate regioselectivity. Strategies include:

  • Directed Metalation : Use of Lewis acids (e.g., BF3·Et2O) to direct bromination or alkylation.
  • Protecting Groups : Temporary protection of reactive hydroxyl or carbonyl groups to control substitution sites .

Properties

CAS No.

139395-82-7

Molecular Formula

C13H9BrO3

Molecular Weight

293.11 g/mol

IUPAC Name

8-(bromomethyl)-4-methylfuro[2,3-h]chromen-2-one

InChI

InChI=1S/C13H9BrO3/c1-7-4-12(15)17-13-9(7)2-3-11-10(13)5-8(6-14)16-11/h2-5H,6H2,1H3

InChI Key

MJBQOIZNCDJDLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C=C(O3)CBr

Origin of Product

United States

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